1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine
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Overview
Description
1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with a methyl group and a cyclopropylmethyl group
Preparation Methods
The synthesis of 1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the methyl group: Methylation can be performed using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the cyclopropylmethyl group: This step involves the reaction of the pyrazole derivative with a cyclopropylmethyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl or cyclopropylmethyl groups using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate signaling pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Methyl-3-(cyclopropylmethyl)-1H-pyrazol-5-amine: This compound lacks the additional methyl group, which may affect its reactivity and biological activity.
1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazole: This compound lacks the amine group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15N3 |
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Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-methyl-5-[(1-methylcyclopropyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3/c1-9(3-4-9)6-7-5-8(10)12(2)11-7/h5H,3-4,6,10H2,1-2H3 |
InChI Key |
SNJCJEPMBAHAQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)CC2=NN(C(=C2)N)C |
Origin of Product |
United States |
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